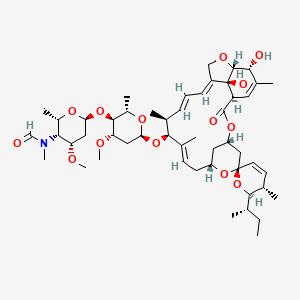
2-Chlorophenol-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorophenol-13C6 is a labeled isotopologue of 2-Chlorophenol, where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic signature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenol-13C6 typically involves the chlorination of phenol-13C6. The reaction is carried out under controlled conditions to ensure selective chlorination at the ortho position. Common reagents used include chlorine gas and a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity phenol-13C6 and chlorine gas in a continuous flow reactor. The reaction conditions are carefully monitored to maintain the desired selectivity and yield. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chlorophenol-13C6 undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the chlorine atom, this compound readily participates in electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of compounds like 2-aminophenol.
Oxidation: This compound can be oxidized to form chlorinated quinones under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Nucleophilic Aromatic Substitution: Strong bases like sodium hydroxide or potassium hydroxide are used to facilitate the substitution reaction.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Major Products Formed
Nitration: 2-Nitro-6-chlorophenol
Sulfonation: 2-Chloro-6-sulfonic acid phenol
Halogenation: 2,4-Dichlorophenol
Nucleophilic Substitution: 2-Aminophenol
Oxidation: Chlorinated quinones
Wissenschaftliche Forschungsanwendungen
2-Chlorophenol-13C6 is widely used in various scientific research fields:
Wirkmechanismus
The mechanism of action of 2-Chlorophenol-13C6 involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in the degradation of chlorinated aromatic compounds, such as monooxygenases and dioxygenases.
Pathways Involved: The compound undergoes initial hydroxylation followed by ring cleavage and further degradation to simpler compounds that can be assimilated by microorganisms.
Vergleich Mit ähnlichen Verbindungen
2-Chlorophenol-13C6 can be compared with other chlorophenols and isotopically labeled compounds:
2-Chlorophenol: The non-labeled counterpart, used in similar applications but lacks the isotopic signature for tracing studies.
4-Chlorophenol: Another isomer with the chlorine atom at the para position, used in different synthetic and analytical applications.
2,4-Dichlorophenol: Contains two chlorine atoms, used as an intermediate in the synthesis of herbicides and disinfectants.
List of Similar Compounds
- 2-Chlorophenol
- 4-Chlorophenol
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
- 2,4,6-Trichlorophenol
Eigenschaften
Molekularformel |
C6H5ClO |
|---|---|
Molekulargewicht |
134.51 g/mol |
IUPAC-Name |
6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
ISPYQTSUDJAMAB-IDEBNGHGSA-N |
Isomerische SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)O)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


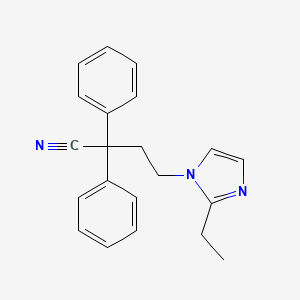
![2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide](/img/structure/B13434783.png)

![1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate](/img/structure/B13434796.png)

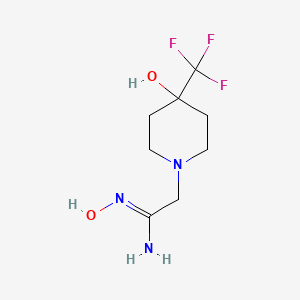
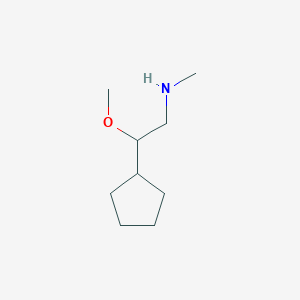
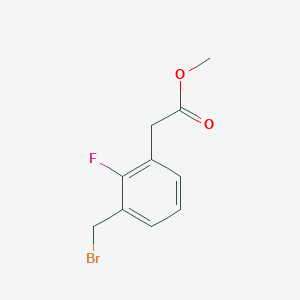
![5-Ethoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13434814.png)
![Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate](/img/structure/B13434818.png)
![4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13434825.png)
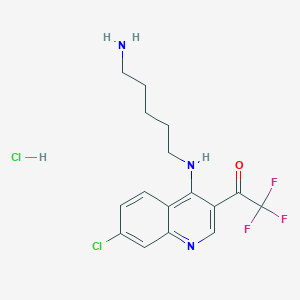
![2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B13434852.png)
